6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl-
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Overview
Description
6-Oxabicyclo[321]octane, 7-(1,1-dimethylethyl)-8-methyl- is a bicyclic organic compound with a unique structure that includes an oxygen bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl- typically involves multiple steps. One common method starts with the preparation of 6-oxabicyclo[3.2.1]oct-3-en-7-one. This intermediate is then subjected to a series of reactions, including the opening of the lactone ring with amines to form amides, which are subsequently reduced with lithium aluminium hydride to yield amino alcohols .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminium hydride.
Substitution: Substitution reactions can occur at different positions on the bicyclic ring system.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for oxidation reactions.
Reduction: Lithium aluminium hydride is a standard reagent for reduction.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino alcohols and ketones .
Scientific Research Applications
6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action for 6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl- involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, which allow it to participate in different biological and chemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Another bicyclic compound with similar structural features.
11-Oxatricyclo[5.3.1.0]undecane: A tricyclic compound with an oxygen bridge, used in similar applications.
Uniqueness
6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
53249-08-4 |
---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
7-tert-butyl-8-methyl-6-oxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C12H22O/c1-8-9-6-5-7-10(8)13-11(9)12(2,3)4/h8-11H,5-7H2,1-4H3 |
InChI Key |
URHVLLSSWLLYGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCCC1OC2C(C)(C)C |
Origin of Product |
United States |
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